molecular formula C6H10ClNO2 B13475290 (2R)-2-aminohex-5-ynoic acid hydrochloride

(2R)-2-aminohex-5-ynoic acid hydrochloride

Cat. No.: B13475290
M. Wt: 163.60 g/mol
InChI Key: XGBWOGGSQVMSRX-NUBCRITNSA-N
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Description

(2R)-2-aminohex-5-ynoic acid hydrochloride is a useful research compound. Its molecular formula is C6H10ClNO2 and its molecular weight is 163.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R)-2-aminohex-5-ynoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-aminohex-5-ynoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

(2R)-2-aminohex-5-ynoic acid;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c1-2-3-4-5(7)6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H/t5-;/m1./s1

InChI Key

XGBWOGGSQVMSRX-NUBCRITNSA-N

Isomeric SMILES

C#CCC[C@H](C(=O)O)N.Cl

Canonical SMILES

C#CCCC(C(=O)O)N.Cl

Origin of Product

United States

Foundational & Exploratory

Chemical Architecture and Bio-Orthogonal Applications of (2R)-2-Aminohex-5-ynoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of chemical biology and peptidomimetic drug design evolves, the demand for highly stable, highly reactive non-canonical amino acids has surged. Among these, (2R)-2-aminohex-5-ynoic acid hydrochloride —commonly known as D-homopropargylglycine hydrochloride (D-HPG HCl)—stands out as a premier building block.

This technical guide deconstructs the structural causality, physicochemical properties, and advanced bioconjugation workflows associated with D-HPG HCl, providing researchers with a self-validating framework for its application in solid-phase peptide synthesis (SPPS) and click chemistry.

Structural Causality: Why This Specific Molecule?

To understand the utility of (2R)-2-aminohex-5-ynoic acid hydrochloride, we must analyze the deliberate chemical choices embedded in its architecture:

  • The Hydrochloride Salt Form: Free amino acids exist as zwitterions, which can complicate solubility in the organic solvents required for Fmoc-protection prior to SPPS. By isolating the molecule as a hydrochloride salt, the alpha-amino group is fully protonated. This locks the molecule in a stable, highly water-soluble cationic state, preventing premature cyclization or nucleophilic degradation pathways during long-term storage[1].

  • The (2R) Stereochemistry (D-Enantiomer): While the L-enantiomer (L-HPG) is heavily utilized in metabolic labeling (BONCAT) because it is recognized by endogenous methionyl-tRNA synthetases, the D-enantiomer is strictly reserved for synthetic peptidomimetics. Endogenous proteases (e.g., trypsin, chymotrypsin) are stereoselective for L-amino acids. Incorporating D-HPG disrupts these enzymatic recognition sites, dramatically increasing the in vivo proteolytic stability and biological half-life of the resulting therapeutic peptide.

  • The Homopropargyl Moiety: The alkyne functional group is separated from the alpha-carbon by a two-carbon methylene spacer (-CH₂-CH₂-C≡CH), as opposed to the single carbon in propargylglycine. This extended spacer increases the conformational flexibility of the alkyne, pushing it further from the steric bulk of the peptide backbone. This significantly reduces steric hindrance during the formation of the metallacycle intermediate in downstream cycloaddition reactions, leading to superior conjugation yields[2].

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data for D-HPG HCl, essential for accurate molar calculations during synthesis.

PropertyValue
IUPAC Name (2R)-2-aminohex-5-ynoic acid hydrochloride[1]
Common Name D-Homopropargylglycine HCl (D-HPG HCl)
Molecular Formula C₆H₁₀ClNO₂[1]
Molecular Weight 163.60 g/mol [1]
Exact Mass 163.0400 Da[1]
CAS Registry Number 2913229-36-2 (HCl salt) / 211054-02-3 (Free base)[3]
Polar Surface Area (PSA) 63.3 Ų[1]
Stereochemistry (2R) Configuration

Mechanistic Utility: Bio-Orthogonal Click Chemistry

The primary application of D-HPG is its role as a bio-orthogonal reactive handle in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4][5]. CuAAC is a premier "click chemistry" reaction that forms a highly stable 1,4-disubstituted 1,2,3-triazole linkage between an alkyne and an azide[4]. Because neither alkynes nor azides interact with native biological functional groups (amines, thiols, carboxyls), this reaction is entirely bio-orthogonal, allowing for the targeted functionalization of peptides with fluorophores, PEG chains, or targeting ligands without cross-reactivity.

G cluster_0 Phase 1: SPPS Incorporation cluster_1 Phase 2: Bio-Orthogonal Conjugation N1 Fmoc-D-HPG-OH (Protected Monomer) N2 Solid-Phase Peptide Synthesis (Coupling & Deprotection) N1->N2 HBTU/DIPEA N3 D-HPG Peptide (Terminal/Internal Alkyne) N2->N3 TFA Cleavage N5 CuAAC Reaction (CuSO4, THPTA, NaAsc) N3->N5 N4 Azide-Functionalized Probe/Fluorophore N4->N5 N6 Stable 1,4-Disubstituted 1,2,3-Triazole Linkage N5->N6 Cycloaddition

Workflow of D-HPG incorporation via SPPS and subsequent CuAAC bioconjugation.

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, the following protocols integrate mechanistic causality with strict validation checkpoints.

Protocol A: SPPS Incorporation of Fmoc-D-HPG-OH

Note: The commercial D-HPG HCl must be converted to Fmoc-D-HPG-OH prior to SPPS to prevent uncontrolled polymerization.

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to expose the primary amine.

  • Activation & Coupling:

    • Causality: The alkyne group is chemically inert to standard coupling reagents, allowing for standard activation.

    • Dissolve 4 eq. Fmoc-D-HPG-OH, 4 eq. HBTU, and 8 eq. DIPEA in DMF. Add to the resin and agitate for 45 minutes.

  • Validation Checkpoint (Kaiser Test): Remove a few resin beads, wash with ethanol, and apply Kaiser test reagents.

    • Self-Validation: A colorless/yellow bead confirms >99% coupling efficiency. A blue bead indicates unreacted amines, necessitating a second coupling cycle.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Protocol B: CuAAC Bioconjugation (Click Labeling)
  • Reagent Preparation: Dissolve the purified D-HPG-containing peptide in PBS (pH 7.4) to a final concentration of 1 mM. Add 1.5 eq. of the desired Azide-fluorophore.

  • Catalyst Complex Assembly:

    • Causality: Free Cu(I) is highly unstable and generates reactive oxygen species (ROS) that cleave peptide backbones. THPTA ligand coordinates and stabilizes Cu(I), maintaining catalytic efficiency while protecting the peptide.

    • Premix CuSO₄ (1 mM final) with THPTA ligand (5 mM final) in a separate vial. Add to the peptide solution.

  • In Situ Reduction: Add Sodium Ascorbate (10 mM final).

    • Causality: Ascorbate reduces Cu(II) to the active Cu(I) state in situ, ensuring a continuous supply of the catalyst.

  • Reaction: Incubate at room temperature for 1 hour in the dark.

  • Validation Checkpoint (LC-MS): Take a 10 µL aliquot and analyze via LC-MS.

    • Self-Validation: A mass shift corresponding exactly to [Peptide Mass] + [Azide Mass] confirms successful cycloaddition. If unreacted alkyne remains, spike the reaction with an additional 5 mM Sodium Ascorbate to regenerate oxidized Cu(I).

References

  • National Institutes of Health. "(2S)-2-aminohex-5-ynoic acid hydrochloride | C6H10ClNO2". PubChem. URL:[Link]

  • Seifried, B. M., et al. "Glycoprotein Mimics with Tunable Functionalization through Global Amino Acid Substitution and Copper Click Chemistry". ACS Publications. URL:[Link]

  • AIP Publishing. "Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging". Applied Physics Reviews. URL:[Link]

  • Royal Society Publishing. "'Clickable lectins': bioorthogonal reactive handles facilitate the directed conjugation of lectins in a modular fashion". Interface Focus. URL:[Link]

Sources

difference between L-HPG and D-HPG hydrochloride isomers

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide designed for researchers and drug development professionals. It prioritizes the industrial and stereochemical distinctions between the isomers of 4-Hydroxyphenylglycine (HPG), specifically focusing on the hydrochloride salt forms.

Part 1: Executive Summary & Nomenclature Warning

The Core Distinction

4-Hydroxyphenylglycine (HPG) is a non-proteinogenic amino acid critical to the pharmaceutical industry. The primary distinction lies in their utility:

  • D-HPG (D-4-Hydroxyphenylglycine): The industrially vital isomer.[1] It serves as the specific side-chain precursor for semi-synthetic beta-lactam antibiotics (e.g., Amoxicillin, Cefadroxil).[1] Its configuration confers acid stability and oral bioavailability to the final drug.

  • L-HPG (L-4-Hydroxyphenylglycine): largely considered a "distomer" (unwanted isomer) in beta-lactam synthesis.[1] It is typically racemized back to the DL-form for recycling. However, it appears naturally as a structural residue in certain glycopeptide antibiotics (e.g., Vancomycin).[1]

Critical Nomenclature Ambiguity (The "Click Chemistry" Trap)

WARNING: In modern chemical biology, the abbreviation "L-HPG" is frequently used to denote L-Homopropargylglycine , an alkyne-containing methionine analog used in "click chemistry" for metabolic protein labeling.[1]

  • Context Check: If your interest is antibiotic synthesis , "L-HPG" refers to the aromatic amino acid (L-4-hydroxyphenylglycine).[1]

  • Context Check: If your interest is protein labeling/profiling , "L-HPG" refers to the alkyne-methionine analog.[1][2]

  • This guide focuses exclusively on the aromatic amino acid isomers (4-hydroxyphenylglycine).[1]

Part 2: Molecular Architecture & Stereochemistry

The hydrochloride salt form (HPG·HCl) is often preferred in synthesis due to enhanced solubility in polar solvents and improved stability compared to the zwitterionic free base.

Stereochemical Configuration

The isomers are enantiomers (non-superimposable mirror images).

FeatureD-HPG Hydrochloride L-HPG Hydrochloride
IUPAC Name (R)-2-amino-2-(4-hydroxyphenyl)acetic acid HCl(S)-2-amino-2-(4-hydroxyphenyl)acetic acid HCl
Cahn-Ingold-Prelog (R)-Configuration (S)-Configuration
Optical Rotation Levorotatory (-) Dextrorotatory (+)
Specific Rotation [α]20/D -155° to -161° (c=1, 1N HCl)+155° to +161° (c=1, 1N HCl)
CAS Number (Free Base) 22818-40-232462-30-9
Structural Visualization

The following diagram illustrates the stereochemical relationship and the industrial resolution logic.

G Racemate DL-HPG (Racemate) Starting Material L_Isomer L-HPG (S-Isomer) (Distomer) [α]D = (+) Racemate->L_Isomer Resolution D_Isomer D-HPG (R-Isomer) (Eutomer) [α]D = (-) Racemate->D_Isomer Resolution (Enzymatic/Chemical) L_Isomer->Racemate Racemization (Recycling) Amoxicillin Amoxicillin / Cefadroxil (Final Drug) D_Isomer->Amoxicillin Dane Salt Coupling (Side Chain Attachment)

Figure 1: Stereochemical resolution workflow.[1] The L-isomer is typically recycled via racemization to maximize the yield of the industrially relevant D-isomer.[1]

Part 3: Industrial Significance (The Beta-Lactam Connection)[1]

The primary driver for the isolation of D-HPG HCl is its role as a "side chain" in semi-synthetic antibiotics.

Why the D-Isomer?

In the synthesis of Penicillins (e.g., Amoxicillin) and Cephalosporins (e.g., Cefadroxil), the side chain determines the antibacterial spectrum and pharmacological properties.[1]

  • Enzymatic Stability: Bacterial enzymes (beta-lactamases) and human peptidases more readily recognize and degrade peptides containing natural L-amino acids. The unnatural D-configuration provides resistance to enzymatic degradation.

  • Acid Stability: The electron-withdrawing nature of the protonated amino group in the D-configuration (under gastric conditions) helps protect the beta-lactam ring from acid hydrolysis, allowing these drugs to be administered orally .[1]

The "Dane Salt" Intermediate

In industrial coupling reactions, D-HPG is rarely used as a free acid.[1] It is converted into a Dane Salt (e.g., D-HPG methyl ester hydrochloride or a potassium salt of the enamine).[1]

  • Protocol Insight: The HCl salt of D-HPG is the precursor. It is reacted with a beta-dicarbonyl compound (like ethyl acetoacetate) to form the enamine protection group, which prevents self-polymerization during the coupling to the beta-lactam nucleus (6-APA or 7-ADCA).[1]

Part 4: Synthesis & Resolution Technologies

Isolating pure D-HPG HCl from a racemic mixture (DL-HPG) is a critical process step.[1] Two primary methods exist:

The "Hydantoinase" Process (Enzymatic Dynamic Kinetic Resolution)

This is the current industry standard due to its 100% theoretical yield. It exploits the spontaneous racemization of the starting material.

Mechanism:

  • Substrate: DL-5-(4-hydroxyphenyl)hydantoin.

  • Enzyme 1 (D-Hydantoinase): Selectively opens the ring of the D-hydantoin to form N-carbamoyl-D-HPG.[1]

  • Spontaneous Racemization: Under the reaction conditions (pH > 8), the unreacted L-hydantoin spontaneously racemizes into D-hydantoin, replenishing the substrate pool for the enzyme.[1]

  • Enzyme 2 (D-Carbamoylase): Hydrolyzes the N-carbamoyl intermediate to yield free D-HPG .

Hydantoinase L_Hyd L-Hydantoin D_Hyd D-Hydantoin L_Hyd->D_Hyd Spontaneous Racemization (pH > 8) N_Carb N-Carbamoyl-D-HPG D_Hyd->N_Carb D-Hydantoinase D_HPG D-HPG (Product) N_Carb->D_HPG D-Carbamoylase (Hydrolysis)

Figure 2: The Hydantoinase Process.[1] This method converts 100% of the racemic starting material into the D-isomer.[1]

Chemical Resolution (Diastereomeric Salt Formation)

The older method involves reacting DL-HPG with a chiral resolving agent (e.g., (+)-bromocamphor-10-sulfonic acid ).[1]

  • Process: The resolving agent forms diastereomeric salts with the D and L isomers.[3]

  • Separation: The salt of the D-isomer has different solubility properties than the L-isomer salt, allowing separation by fractional crystallization.[1]

  • Limitation: Maximum theoretical yield is 50% unless the L-isomer is separated, racemized, and re-processed.[1]

Part 5: Analytical Characterization

To verify the identity and purity of the specific isomer (D vs L), the following protocols are standard.

Polarimetry (Optical Rotation)

This is the most rapid identification method.

  • Protocol: Dissolve the sample in 1N Hydrochloric Acid (HCl) to a concentration of 1% (c=1).

  • Measurement: Measure rotation at 20°C using the Sodium D-line (589 nm).

  • Criteria:

    • D-HPG HCl: Must show Negative (-) rotation (approx -158°).[1]

    • L-HPG HCl: Must show Positive (+) rotation (approx +158°).

Chiral HPLC

For determining Enantiomeric Excess (ee), Chiral HPLC is required.

  • Column: Crown ether-based columns (e.g., Crownpak CR(+)) or Ligand Exchange columns (e.g., Chirex 3126).[1]

  • Mobile Phase: Typically aqueous Perchloric acid (pH 1.5 to 2.0) for crown ether columns.

  • Detection: UV at 210-254 nm.

  • Elution Order: Depends on the specific column selector, but baseline separation is achievable to detect <0.1% of the L-isomer impurity in a D-HPG batch.

References

  • Thermo Fisher Scientific. (2023). D(-)-4-Hydroxyphenylglycine, 98% Specification Sheet. Link

  • BenchChem. (2025). A Comparative Analysis of D-p-Hydroxyphenylglycine (D-HPG) Synthesis: Chemical vs. Enzymatic Routes. Link[1]

  • Sigma-Aldrich. (2023). 4-Hydroxy-D-phenylglycine Product Specification. Link[1]

  • PubChem. (2023). (R)-4-Hydroxyphenylglycine hydrochloride (Compound Summary). National Library of Medicine. Link

  • Cayman Chemical. (2023). L-Homopropargyl Glycine (hydrochloride) Product Information. (Included for nomenclature distinction). Link[1]

Sources

molecular weight and formula of D-Homopropargylglycine HCl

Author: BenchChem Technical Support Team. Date: March 2026

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Developing the Content

I'm now structuring the technical guide to meet the user's needs for a comprehensive, in-depth document. I plan to construct the guide logically, deconstructing the request into core factual components: molecular weight and formula of D-Homopropargylglycine HCl. I'll add an explanation of its action on cystathionine gamma-lyase and contrast it with the L-isomer's use as a methionine analog. I'm focused on accuracy, adding in-text citations and clickable URLs to ensure the user can verify my statements and access the referenced materials.

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A Guide to the Stereoselective Synthesis of (2R)-2-aminohex-5-ynoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2R)-2-aminohex-5-ynoic acid, a non-proteinogenic amino acid featuring a terminal alkyne, represents a valuable building block in medicinal chemistry and drug development. Its rigid, linear alkyne functionality provides a unique scaffold for designing enzyme inhibitors, molecular probes, and peptidomimetics. This technical guide provides a comprehensive overview of a robust and highly stereoselective synthetic pathway to obtain (2R)-2-aminohex-5-ynoic acid hydrochloride. The core of this strategy relies on the asymmetric alkylation of a chiral nickel(II) complex of a glycine Schiff base, a method renowned for its high diastereoselectivity and operational simplicity. This document will delve into the mechanistic underpinnings of this approach, provide detailed, step-by-step experimental protocols, and present a comparative analysis of reaction parameters.

Introduction: The Significance of (2R)-2-aminohex-5-ynoic Acid

Unnatural amino acids are crucial components in the development of novel therapeutics and biochemical tools.[1] The incorporation of unique side chains, such as the propargyl group in (2R)-2-aminohex-5-ynoic acid, can confer valuable properties to parent molecules, including enhanced metabolic stability, constrained conformations, and the ability to participate in bioorthogonal "click" chemistry reactions. The specific (R)-stereochemistry at the alpha-carbon is often critical for biological activity, necessitating synthetic methods that afford high enantiomeric purity.

The synthesis of such chiral amino acids presents a significant challenge, requiring precise control over stereochemistry.[2] Among the various strategies, the use of chiral auxiliaries to direct the stereochemical outcome of a reaction has proven to be a powerful and reliable approach.[3][4] This guide will focus on a particularly effective method employing a chiral Ni(II) complex as a glycine equivalent.

The Core Synthetic Strategy: Asymmetric Alkylation of a Chiral Ni(II)-Glycine Complex

The cornerstone of the proposed synthesis is the diastereoselective alkylation of a chiral, non-racemic nickel(II) complex. This methodology, extensively developed and reviewed, offers a practical and scalable route to a wide array of enantiomerically enriched α-amino acids.[1][5][6] The general principle involves the deprotonation of the α-carbon of the glycine moiety within the complex to form a nucleophilic enolate, which then reacts with an electrophile. The chiral ligand attached to the nickel center effectively shields one face of the enolate, directing the incoming electrophile to the opposite face and thus inducing a high degree of stereoselectivity.[5][7]

The chosen chiral auxiliary is (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB), which forms a stable, planar complex with Ni(II) and glycine. The rigidity of this complex and the steric hindrance provided by the benzyl and benzophenone groups are key to its high directing ability.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow A Chiral Ni(II)-Glycine Complex Formation B Asymmetric Alkylation A->B Base, Electrophile (4-halobut-1-yne) C Complex Disassembly & Product Isolation B->C Acid Hydrolysis D Final Product: (2R)-2-aminohex-5-ynoic acid HCl C->D Purification

Caption: Overall workflow for the synthesis of (2R)-2-aminohex-5-ynoic acid HCl.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the synthesis of (2R)-2-aminohex-5-ynoic acid hydrochloride, based on established procedures for the asymmetric alkylation of chiral Ni(II) complexes.[5][8]

Formation of the Chiral Ni(II)-Glycine Complex

The synthesis begins with the formation of the key chiral catalyst from readily available starting materials.

Protocol:

  • To a suspension of nickel(II) nitrate hexahydrate (1.0 eq) in methanol, add glycine (1.0 eq) and the chiral ligand (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) (1.0 eq).

  • Add a solution of potassium hydroxide (2.0 eq) in methanol dropwise to the mixture with stirring.

  • Heat the reaction mixture to reflux for 2-3 hours, during which the color should change to a deep red.

  • Cool the mixture to room temperature and filter the resulting precipitate.

  • Wash the solid with methanol and dry under vacuum to yield the chiral Ni(II)-glycine complex as a red powder.

Asymmetric Alkylation

This is the crucial stereochemistry-defining step.

Protocol:

  • Suspend the dried chiral Ni(II)-glycine complex (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Add a powdered anhydrous base, such as potassium carbonate or potassium hydroxide (5-10 eq).

  • To the stirred suspension, add the alkylating agent, 4-bromobut-1-yne (or 4-iodobut-1-yne for higher reactivity) (1.5-2.0 eq).

  • Stir the reaction mixture at room temperature for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting complex.[8]

  • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product, the alkylated Ni(II) complex, can be purified by column chromatography on silica gel.

Disassembly of the Complex and Isolation of the Amino Acid Hydrochloride

The final steps involve the liberation of the desired amino acid from the chiral auxiliary and its conversion to the hydrochloride salt.

Protocol:

  • Dissolve the purified alkylated Ni(II) complex in a mixture of methanol and 6M hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the Schiff base and removal of the nickel ion.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated chiral ligand (BPB), which can be recovered and reused.[8]

  • Concentrate the filtrate under reduced pressure to obtain the crude amino acid hydrochloride.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure (2R)-2-aminohex-5-ynoic acid hydrochloride.

Data Presentation and Analysis

The success of this synthetic strategy is contingent on achieving high diastereoselectivity in the alkylation step and good overall yields. The following table summarizes typical results obtained for analogous alkylations using the described chiral Ni(II) complex system.

Electrophile (R-X)BaseSolventTemp (°C)Diastereomeric Excess (de%)Yield (%)Reference
Benzyl bromideK₂CO₃CH₃CN25>9895[5]
Allyl bromideKOHDMF259692[5]
Ethyl iodideK₂CO₃CH₃CN25>9888[1]

Based on these and other reported examples, the alkylation with 4-bromobut-1-yne is expected to proceed with high diastereoselectivity (>95% de) and in good to excellent chemical yield.

Mechanistic Rationale for Stereoselectivity

The high degree of stereocontrol exerted by the chiral Ni(II) complex is a direct consequence of its rigid, planar structure. The deprotonation of the glycine α-carbon leads to the formation of a planar enolate. The bulky benzyl and benzophenone substituents of the BPB ligand effectively block the si-face of this enolate, leaving the re-face accessible for the electrophilic attack.

Stereoselectivity_Mechanism cluster_0 Chiral Ni(II)-Glycine Enolate cluster_1 Electrophilic Attack cluster_2 Product Enolate Ni(II) Enolate Si_face si-face (Sterically Hindered by BPB ligand) Re_face re-face (Accessible) Product (R)-Alkylated Product Electrophile Electrophile (R-X) Alkylation Alkylation Electrophile->Alkylation Alkylation->Si_face Disfavored Attack Alkylation->Re_face Preferential Attack

Caption: Mechanism of stereoselective alkylation of the chiral Ni(II)-glycine enolate.

Conclusion

The asymmetric synthesis of (2R)-2-aminohex-5-ynoic acid hydrochloride can be achieved with high enantiopurity and good overall yield using the robust and well-established methodology of diastereoselective alkylation of a chiral Ni(II)-glycine complex. The operational simplicity, scalability, and the ability to recycle the chiral auxiliary make this an attractive approach for both academic research and industrial drug development. The resulting enantiomerically pure amino acid is a valuable building block for the synthesis of novel peptidomimetics and other biologically active molecules.

References

  • Belokon, Y. N.; Sagyan, A. S.; Djamgaryan, S. M.; Bakhmutov, V. I.; Belikov, V. M. Asymmetric synthesis of α-amino acids using a chiral nickel complex of a glycine Schiff base. Tetrahedron1988, 44 (17), 5507-5514.
  • Soloshonok, V. A. Asymmetric synthesis of non-proteinogenic α-amino acids via alkylation of chiral Ni(II) complexes of glycine and alanine Schiff bases. Russian Chemical Reviews2006, 75 (5), 381-403.
  • Liu, H.; et al. Application of nickel(II) complexes to the efficient synthesis of α- or β-amino acids. Organic & Biomolecular Chemistry2014 , 12 (43), 8586-8603.[6]

  • Khachatryan, E. A.; et al. Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(II) complex. Organic & Biomolecular Chemistry2025 , Advance Article.[8]

  • A synthetic route to artificial chiral α-amino acids featuring a 3,4-dihydroisoquinolone core through a Rh(iii)-catalyzed functionalization of allyl groups in chiral Ni(ii) complexes. Organic & Biomolecular Chemistry2021 , 19, 6868-6873.[7]

  • The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide. BenchChem.[3]

  • Hruby, V. J.; Qian, X. Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Advances in Asymmetric Synthesis; Hassner, A., Ed.; JAI Press: Greenwich, CT, 1995; Vol. 1, pp 249-307.[2]

Sources

Technical Guide: Storage & Handling of Hygroscopic Amino Acid Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the storage and handling of hygroscopic amino acid hydrochloride salts. It is designed for researchers and formulation scientists who require strict control over raw material integrity to ensure reproducibility in drug development and biochemical assays.

Introduction: The Hygroscopic Challenge

Amino acid hydrochloride salts (e.g., Arginine HCl, Histidine HCl, Cysteine HCl) are preferred in pharmaceutical formulations over their free base counterparts due to enhanced solubility and bioavailability. However, the ionic nature of the hydrochloride counter-ion significantly alters the crystal lattice energy, often lowering the Critical Relative Humidity (CRH) .

When the ambient relative humidity (RH) exceeds the CRH, the salt actively strips moisture from the air, transitioning from surface adsorption to deliquescence —a state where the solid dissolves in its own sorbed water. This phase transition is not merely physical; it creates a mobile, aqueous micro-environment that accelerates chemical degradation pathways such as hydrolysis, oxidation, and racemization.

Mechanisms of Instability

Understanding the specific failure modes is essential for designing robust storage protocols.

Moisture Sorption Isotherm Stages
  • Adsorption: Water molecules bind to the crystal surface (van der Waals forces).

  • Capillary Condensation: Water condenses in micro-cracks and inter-particulate voids.

  • Deliquescence: The partial pressure of water vapor on the solid surface falls below the ambient vapor pressure. The crystal lattice collapses, forming a saturated solution.

Chemical Degradation Pathways
  • Oxidation (Thiol-Specific): Cysteine HCl is uniquely vulnerable. Moisture acts as a solvent for atmospheric oxygen, facilitating the oxidation of the thiol (-SH) group to form Cystine (disulfide bridge), resulting in precipitation.

  • Hydrolysis: Arginine HCl contains a guanidino group susceptible to hydrolysis into ornithine and urea, a reaction catalyzed by moisture and elevated temperatures (>30°C).[1]

  • Maillard Reaction: If stored in blends with reducing sugars (e.g., lactose excipients), moisture lowers the glass transition temperature (

    
    ), increasing molecular mobility and triggering browning reactions.
    
Visualizing the Degradation Cascade

The following diagram illustrates the causal link between environmental exposure and chemical failure.

MoistureDegradation Env High Ambient RH (> CRH) Adsorption Surface Adsorption Env->Adsorption Initiation Condensation Capillary Condensation Adsorption->Condensation Deliquescence Deliquescence (Liquid Phase Formation) Condensation->Deliquescence Lattice Collapse Caking Physical Caking (Flowability Loss) Condensation->Caking Inter-particle Bridging Oxidation Oxidation (e.g., Cysteine -> Cystine) Deliquescence->Oxidation O2 Dissolution Hydrolysis Hydrolysis (e.g., Arginine -> Urea) Deliquescence->Hydrolysis H2O Reactant

Figure 1: The cascade from environmental moisture exposure to chemical and physical degradation.

Storage Protocols & Environmental Control[1][2][3][4][5][6]

Critical Relative Humidity (CRH) Thresholds

The following table summarizes the stability thresholds for common amino acid salts. Storage conditions must maintain RH below these values with a safety margin (typically -10%).

CompoundHygroscopicity ProfileCritical RH (CRH) at 25°CSpecific Risk
Arginine HCl High~60%Deliquescence; Hydrolysis of guanidine group.
Histidine HCl Moderate~65-70%Caking; Hydrate formation changes crystal structure.
Lysine HCl High~60%Forms dihydrate >60% RH; severe caking.
Cysteine HCl ModerateN/A (Oxidation dominant)Rapid oxidation to insoluble Cystine in presence of moisture.
Primary Packaging System

A multi-barrier approach is required to prevent moisture ingress (Water Vapor Transmission Rate - WVTR).

  • Primary Layer: Low-density polyethylene (LDPE) bag, minimum 2-mil thickness.

    • Why: Provides chemical inertness.

  • Secondary Layer: High-density polyethylene (HDPE) rigid container or aluminized Mylar foil bag.

    • Why: HDPE provides physical structure; Mylar offers near-zero WVTR.

  • Desiccant: Silica gel or Molecular Sieve (4Å).

    • Calculation: Use 1 unit of desiccant per 1 liter of headspace volume.

    • Placement: Place desiccant between the primary bag and the secondary container to prevent direct contact with the chemical (avoiding potential micro-abrasion or contamination).

  • Closure: Induction heat seal for rigid containers. Torque-sealed caps alone are insufficient for long-term storage of deliquescent salts.

Temperature Control
  • Standard: 15°C – 25°C (Controlled Room Temperature).

  • Cold Storage Exception: Arginine HCl and Cysteine HCl benefit from storage at 2°C – 8°C to slow chemical kinetics (oxidation/hydrolysis), provided the container is equilibrated to room temperature before opening to prevent condensation.

Handling & Operational Workflow

Autocatalytic degradation often begins with improper handling during weighing or dispensing.

The "Equilibration Rule"

Never open a cold container immediately. If stored at 2-8°C, the container must stand at room temperature for at least 3 hours (for 1kg containers) before breaking the seal. Opening a cold container allows warm, humid lab air to condense instantly on the cold salt, initiating deliquescence.

Inert Atmosphere Handling (Cysteine HCl)

For oxidation-sensitive salts like Cysteine HCl:

  • Flush the headspace with Nitrogen (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) or Argon before resealing.
    
  • Work rapidly; limit atmospheric exposure to <5 minutes.

Operational Decision Tree

The following workflow ensures integrity from receipt to storage.

StorageWorkflow Receipt Material Receipt CheckSeal Inspect Induction Seal & Desiccant Receipt->CheckSeal TempDecision Is it Cysteine HCl or Arginine HCl? CheckSeal->TempDecision ColdStore Store at 2-8°C (Slows Oxidation/Hydrolysis) TempDecision->ColdStore Yes RoomStore Store at 15-25°C (Dry, Dark) TempDecision->RoomStore No Usage Dispensing Required ColdStore->Usage RoomStore->Usage Equilibrate Equilibrate to Room Temp (Min 3 Hours) Usage->Equilibrate If Cold Weighing Rapid Weighing (<60% RH Environment) Usage->Weighing If Ambient Equilibrate->Weighing Purge N2 Headspace Purge (Re-seal) Weighing->Purge Purge->TempDecision Return to Storage

Figure 2: Operational workflow for handling hygroscopic amino acid salts.

Analytical Monitoring

To validate storage efficacy, routine testing should focus on early detection of moisture uptake.

  • Karl Fischer Titration (KF): The gold standard for water content.

    • Limit: Typically <0.5% w/w (check specific CoA).

    • Warning: Distinguish between surface water (instability) and hydrate water (crystal structure).

  • HPLC: Monitor for specific degradation products.

    • Cysteine: Peak detection for Cystine.

    • Arginine:[2] Peak detection for Ornithine/Urea.

  • Visual Inspection: Check for "clumping" or "yellowing" (oxidation).

References

  • Critical Relative Humidity of Salts: Wikipedia Data on Binary Salts & Mixtures. Available at: [Link]

  • Arginine HCl Stability: Optimization of storage conditions for L-Arginine. YF Food Ingredients. Available at: [Link]

  • General Stability Guidelines:ICH Q1A(R2) Stability Testing of New Drug Substances and Products.

Sources

Methodological & Application

Application Note: Click Chemistry Reaction Conditions for D-Homopropargylglycine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

D-Homopropargylglycine (D-HPG) HCl is the D-enantiomer of the non-canonical amino acid L-Homopropargylglycine. While the L-isomer is widely recognized as a methionine surrogate for metabolic labeling of nascent proteins (FUNCAT), the D-isomer serves a distinct and critical role in chemical biology.

Primary Applications of D-HPG:

  • Peptidomimetics & Drug Design: D-HPG is incorporated into synthetic peptides via Solid Phase Peptide Synthesis (SPPS) to introduce "clickable" alkyne handles while conferring resistance to proteolytic degradation (a property of D-amino acids).

  • Stereochemical Controls: In metabolic labeling experiments, D-HPG serves as a rigorous negative control. Since the translational machinery (MetRS) is stereoselective for L-amino acids, D-HPG should not be incorporated into the proteome, allowing researchers to quantify non-specific background signal.

This guide provides the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction conditions optimized specifically for D-HPG-labeled substrates, addressing the solubility profile of the HCl salt and the stability requirements of D-peptides.

Chemical Properties & Handling

The Hydrochloride (HCl) salt form significantly improves the aqueous solubility of D-HPG compared to the zwitterionic free base.

PropertySpecificationApplication Note
Chemical Formula C₆H₉NO₂[1] · HClAlkyne-functionalized Methionine analog
Solubility >10 mg/mL in Water/PBSDissolves instantly in aqueous buffers; no DMSO required for stock.
Stock Stability 6 months at -20°CStore desiccated. Avoid repeated freeze-thaw cycles.[2][3]
pH Sensitivity Stable pH 4.0 – 8.5Click reaction optimal at pH 7.4 – 8.0.

Reaction Mechanism & Workflow

The reaction utilizes a Cu(I) catalyst, generated in situ from Cu(II) and a reducing agent, to drive the cycloaddition of the D-HPG alkyne with a terminal azide. The use of a stabilizing ligand (THPTA) is mandatory to prevent copper oxidation and protect biomolecules from oxidative damage.

Workflow Visualization

The following diagram illustrates the decision logic for selecting D-HPG and the downstream click workflow.

D_HPG_Workflow Start Experimental Goal Branch1 Peptide Engineering (Protease Resistance) Start->Branch1 Branch2 Metabolic Labeling (Control Experiment) Start->Branch2 Step1_A SPPS Incorporation of Fmoc-D-HPG Branch1->Step1_A Step1_B Incubate Cells with D-HPG HCl Branch2->Step1_B Step2_A Cleavage & Purification Step1_A->Step2_A Step2_B Fixation & Permeabilization Step1_B->Step2_B Click CuAAC Reaction (The Click Cocktail) Step2_A->Click Step2_B->Click Result_A Labeled D-Peptide (High Yield) Click->Result_A Result_B Quantify Background (Negative Signal) Click->Result_B

Caption: Workflow distinguishing D-HPG utility in peptide synthesis vs. biological controls.

Protocol A: Solution-Phase Labeling (Synthetic Peptides)

Context: Labeling a purified peptide containing D-HPG residues with a fluorescent azide or biotin-azide. Key Advantage: D-peptides are robust; higher copper concentrations can be used for rapid kinetics without concern for cell toxicity.

Reagents Required[1][2][4][5][9][11][12]
  • D-HPG Peptide Stock: 200 µM in water or PBS.

  • Azide Probe: 10 mM stock in DMSO (e.g., Azide-Fluor 488).

  • CuSO₄ Solution: 100 mM in water.

  • Ligand (THPTA): 250 mM in water. (THPTA = Tris(3-hydroxypropyltriazolylmethyl)amine).[4]

  • Reducing Agent (Na-Ascorbate): 500 mM in water (Prepare Fresh ).

  • Buffer: 100 mM Sodium Phosphate or HEPES, pH 7.5.

Step-by-Step Procedure
  • Prepare Reaction Mix: In a microcentrifuge tube, combine reagents in the following strict order to prevent copper precipitation:

    • Buffer (to final volume)[5][6]

    • D-HPG Peptide (Final conc: 10–50 µM)

    • Azide Probe (Final conc: 20–100 µM; 2x molar excess over alkyne)

  • Pre-complex Copper: In a separate tube, mix CuSO₄ and THPTA.

    • Ratio: 1:5 (Cu:Ligand).[7]

    • Example: Mix 1 µL CuSO₄ (100 mM) + 2 µL THPTA (250 mM) + 7 µL Water.

    • Why? This forms the catalytic complex immediately, preventing Cu(I) disproportionation.

  • Initiate Reaction:

    • Add the Cu-THPTA complex to the Reaction Mix (Final Cu conc: 1 mM).

    • Add Sodium Ascorbate (Final conc: 5 mM).

  • Incubation:

    • Vortex gently.[7] Incubate for 30–60 minutes at Room Temperature (RT), protected from light.

  • Purification:

    • Remove excess reagents via HPLC or spin desalting columns (PD-10). D-peptides are stable; no protease inhibitors are needed.

Protocol B: Biological Negative Control (Cell Lysates/Fixed Cells)

Context: Using D-HPG to validate L-HPG metabolic labeling. Expectation: Minimal to no fluorescence. Signal detection indicates non-specific sticking of the probe or impurities.

Reagents Required[1][2][4][5][9][11][12]
  • Fixative: 4% Paraformaldehyde (PFA).[1]

  • Permeabilization: 0.25% Triton X-100.[1]

  • Click Cocktail (Cell-Compatible): Lower copper concentration to preserve morphology.

"Click Cocktail" Preparation (Per 1 mL)

Prepare this solution immediately before use.

ComponentStock Conc.Volume for 1 mLFinal Conc.
PBS (1x) -860 µL-
CuSO₄ 100 mM10 µL1 mM
THPTA Ligand 250 mM4 µL1 mM
Azide Fluor 10 mM2–5 µL20–50 µM
Na-Ascorbate 500 mM100 µL50 mM

Note: High ascorbate (50-100 mM) is often used in fixed cells to combat atmospheric oxygen, which re-oxidizes the catalyst.

Procedure
  • Labeling: Incubate cells with 50 µM D-HPG HCl (in Met-free media) for the same duration as your L-HPG experimental group (e.g., 1–4 hours).

  • Fix/Perm: Wash with PBS, fix with 4% PFA (15 min), and permeabilize with Triton X-100 (15 min).[1]

  • Click Reaction: Add 500 µL of the Click Cocktail to each sample.

  • Incubate: 30 minutes at RT in the dark.

  • Wash: Wash 3x with PBS containing 1% BSA to remove unreacted dye.

  • Analysis: Image via fluorescence microscopy.

    • Result: If D-HPG samples show fluorescence, your wash steps are insufficient, or the azide dye is sticking non-specifically.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Precipitation Copper/Ligand imbalance or oxidized Ascorbate.Ensure THPTA is at 5x molar excess to Copper. Always prepare Na-Ascorbate fresh; yellow solution = oxidized (discard).
Low Yield (Peptides) Oxygen inhibition.Degas buffers or increase Ascorbate concentration to 10 mM. Perform reaction under N₂ atmosphere if possible.
High Background (Cells) Non-specific Azide binding.Increase washing steps (PBS + 0.1% Tween-20). Reduce Azide concentration to 10 µM.
Blue Precipitate Copper Hydroxide formation.Check pH. If pH > 8.0, copper precipitates. Maintain pH 7.0–7.5.

References

  • Beatty, K. E., et al. (2006). "Fluorescence visualization of newly synthesized proteins in mammalian cells." Angewandte Chemie International Edition. Link

    • Establishes the foundational HPG metabolic labeling technique.
  • Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link

    • Authoritative source for THPTA ligand r
  • Thermo Fisher Scientific. "Click-iT® HPG Alexa Fluor® Protein Synthesis Assay Kits User Guide." Link

    • Standard industry protocol for HPG labeling concentr
  • Best, M. D. (2009). "Click Chemistry and Bioorthogonal Reactions: Unprecedented Selectivity in the Labeling of Biological Molecules." Biochemistry. Link

    • Review of click chemistry conditions for various biomolecules.
  • Jena Bioscience. "L-Homopropargylglycine (L-HPG) Data Sheet." Link

    • Provides solubility and stability d

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Background Fluorescence in D-Homopropargylglycine (HPG) Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for D-Homopropargylglycine (HPG) assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background fluorescence, a common challenge that can obscure the specific signal of newly synthesized proteins. By understanding the underlying causes and implementing the strategies outlined below, you can significantly enhance the signal-to-noise ratio and obtain high-quality, reliable data.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background fluorescence in HPG assays?

High background fluorescence in HPG assays typically originates from several sources:

  • Autofluorescence: Biological specimens naturally contain molecules that fluoresce, such as NADH, collagen, and elastin.[1][2] The fixation process, especially with aldehyde-based fixatives like paraformaldehyde and glutaraldehyde, can also induce or exacerbate autofluorescence.[1][2][3]

  • Non-specific binding of the fluorescent azide: The azide-conjugated fluorophore may bind to cellular components other than the HPG-alkyne target. This can be due to hydrophobic interactions, charge-based interactions, or reactivity of the dye itself.[4][5][6][7] Some dyes, particularly those with greater hydrophobicity, have a higher propensity for non-specific binding.[4][5]

  • Excess, unbound fluorescent azide: Incomplete washing after the click reaction can leave residual fluorescent azide in the sample, contributing to a diffuse background signal.[1][8]

  • Suboptimal "Click" Reaction Conditions: An inefficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can lead to side reactions or the persistence of reactive intermediates that contribute to background. This can be influenced by the concentrations of copper, reducing agent, and ligand.[9][10]

Q2: How can I systematically identify the source of my high background?

A methodical approach with appropriate controls is crucial for pinpointing the source of high background fluorescence.[1] The most informative controls include:

  • Unstained, HPG-labeled cells: This control helps to assess the level of cellular autofluorescence.

  • Stained, non-HPG-labeled cells: This is a critical control to determine the extent of non-specific binding of the fluorescent azide. If you observe high fluorescence in this sample, the issue likely lies with the dye or the washing steps.[7]

  • "No-Click" control: This involves performing the entire procedure, including HPG labeling and incubation with the fluorescent azide, but omitting the copper catalyst from the click reaction cocktail. This can help identify if the dye is binding non-specifically in a copper-independent manner.

By comparing the fluorescence intensity across these controls and your experimental samples, you can deduce the primary contributor to the background signal.

Q3: Can the choice of fluorescent azide dye affect background levels?

Absolutely. The chemical properties of the fluorophore can significantly impact background fluorescence. Highly hydrophobic dyes are more prone to non-specific binding to cellular structures.[4][5] It is also known that some dyes can exhibit non-specific interactions with proteins.[6] If you suspect the dye is the culprit, consider the following:

  • Switch to a more hydrophilic dye: Dyes with a higher net negative charge are generally more hydrophilic and less likely to bind non-specifically.[5]

  • Titrate the dye concentration: Using the lowest effective concentration of the fluorescent azide can help minimize non-specific binding.

  • Consider "click-on" fluorogenic dyes: These dyes are designed to have low or no baseline fluorescence and only become fluorescent after the click reaction, which can significantly reduce background from unreacted dye.[11]

II. Troubleshooting Guides

This section provides detailed troubleshooting strategies for common issues encountered during HPG assays.

Issue 1: High Autofluorescence

Symptoms: Your unstained, HPG-labeled control cells exhibit high fluorescence, particularly in the green and blue channels.[2]

Causality: Autofluorescence is inherent to many cell types and can be exacerbated by fixation. Aldehyde fixatives, in particular, can generate fluorescent byproducts.[2][12]

Troubleshooting Steps:

  • Optimize Fixation:

    • Reduce Fixative Concentration and Time: Use the lowest concentration of paraformaldehyde (e.g., 2-4%) and the shortest incubation time (e.g., 15-20 minutes) that still preserves cellular morphology.[8]

    • Consider Alternative Fixatives: Methanol or ethanol fixation can sometimes reduce autofluorescence compared to aldehydes, but they may not be suitable for all antigens if performing co-staining.[2][3][8][12]

  • Introduce a Quenching Step:

    • Sodium Borohydride Treatment: After fixation, treat cells with a fresh solution of sodium borohydride (e.g., 0.1% in PBS) for 15-30 minutes at room temperature. This can help reduce aldehyde-induced autofluorescence.[13]

    • Ammonium Chloride or Glycine Incubation: Incubating with 50 mM ammonium chloride or 100 mM glycine in PBS for 10 minutes after fixation can quench unreacted aldehyde groups.

  • Choose Fluorophores in the Far-Red Spectrum: Autofluorescence is often more pronounced in the shorter wavelength regions (blue and green).[2] Selecting a fluorescent azide that emits in the red or far-red spectrum (e.g., Alexa Fluor 647) can often circumvent the issue.[2]

Issue 2: Non-Specific Binding of the Fluorescent Azide

Symptoms: Your stained, non-HPG-labeled control cells show significant fluorescence, often localized to specific subcellular compartments.[7]

Causality: The fluorescent azide can bind to cellular components through hydrophobic or electrostatic interactions, leading to off-target signal.[5][14]

Troubleshooting Steps:

  • Optimize Blocking and Washing:

    • Increase Blocking Efficiency: Use a robust blocking buffer, such as 3-5% Bovine Serum Albumin (BSA) in PBS, and incubate for at least 30-60 minutes.[7][14]

    • Enhance Wash Steps: Increase the number and duration of washes after the click reaction.[8] Consider adding a low concentration of a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer to help disrupt non-specific interactions.

  • Modify the Click Reaction Cocktail:

    • Titrate the Fluorescent Azide: Determine the optimal, lowest concentration of the fluorescent azide that still provides a good specific signal.

    • Include Additives: Some protocols suggest adding blocking agents directly to the click reaction cocktail, though this should be tested empirically.

  • Consider Copper-Free Click Chemistry: If persistent non-specific binding is an issue, switching to a strain-promoted alkyne-azide cycloaddition (SPAAC) or "copper-free" click chemistry approach may be beneficial.[15][16] This method utilizes a strained cyclooctyne-conjugated dye that reacts with an azide-modified HPG analogue (Azidohomoalanine, AHA) without the need for a copper catalyst.[16][17] This can sometimes reduce non-specific binding associated with the copper-catalyzed reaction.[6]

Issue 3: High Diffuse Background

Symptoms: The entire field of view has a high, uniform background fluorescence, making it difficult to distinguish individual cells clearly.

Causality: This is often due to an inefficient click reaction, leading to side products, or insufficient removal of excess unbound fluorescent azide.

Troubleshooting Steps:

  • Optimize the Click Reaction Components:

    • Ensure Fresh Reagents: Prepare fresh solutions of the copper sulfate and the reducing agent (e.g., sodium ascorbate) immediately before use. The reducing agent is particularly susceptible to oxidation.

    • Use a Copper Ligand: Including a copper-chelating ligand like THPTA or TBTA is highly recommended.[9][18] These ligands stabilize the Cu(I) oxidation state, improve reaction efficiency, and can reduce cell damage and background.[9][18][19]

    • Optimize Component Concentrations: The concentrations of copper, reducing agent, and ligand may need to be optimized for your specific cell type and experimental conditions. Refer to established protocols and consider a titration experiment.[9][18]

  • Improve Washing Post-Click Reaction:

    • Thorough and Gentle Washing: As mentioned previously, extensive washing is critical. Ensure complete removal of the click reaction cocktail before imaging.

  • Consider a Quenching Step for Excess Azide: In some applications, unreacted azide groups can be quenched. However, for HPG assays where the azide is on the fluorescent probe, this is less of a concern for background from the probe itself. If you are using an azide-modified amino acid like AHA and an alkyne-dye, quenching residual AHA might be considered, though this is not a standard step in most protocols.

III. Experimental Protocols & Data Presentation

Optimized Protocol for HPG Labeling and Click Reaction

This protocol provides a starting point and should be optimized for your specific cell type and experimental goals.

1. Cell Labeling with HPG [20][21]

  • Plate cells on coverslips at the desired density and allow them to adhere overnight.

  • Wash cells once with pre-warmed, methionine-free medium.

  • Incubate cells in methionine-free medium for 30-60 minutes at 37°C to deplete intracellular methionine reserves.[20]

  • Replace the medium with fresh, pre-warmed methionine-free medium containing the desired concentration of HPG (typically 50 µM, but may require optimization).[20][21]

  • Incubate for the desired labeling period (e.g., 1-4 hours) under normal cell culture conditions.

2. Cell Fixation and Permeabilization [8][20]

  • Remove the HPG-containing medium and wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10-20 minutes at room temperature.[20]

  • Wash the cells twice with 3% BSA in PBS.

3. Copper-Catalyzed Click Reaction [9][18]

  • Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume per coverslip:

    • Component A: Fluorescent Azide (e.g., Alexa Fluor 488 Azide) to a final concentration of 1-5 µM.

    • Component B: 10 µL of a 20 mM CuSO₄ solution (final concentration 0.4 mM).

    • Component C: 20 µL of a 50 mM THPTA solution (final concentration 2 mM).

    • Component D: 25 µL of a 100 mM sodium ascorbate solution (freshly prepared, final concentration 5 mM).

    • Buffer: PBS to a final volume of 500 µL.

    • Order of Addition: It is often recommended to pre-mix the CuSO₄ and THPTA before adding them to the rest of the cocktail.[9][10] The sodium ascorbate should be added last to initiate the reaction.[9][10]

  • Remove the wash buffer from the cells and add the click reaction cocktail.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Remove the reaction cocktail and wash the cells three times with 3% BSA in PBS.

  • (Optional) Counterstain with a nuclear stain like DAPI.

  • Wash twice with PBS.

  • Mount the coverslips for imaging.

Troubleshooting Summary Table
Symptom Potential Cause(s) Recommended Action(s)
High fluorescence in unstained controlsAutofluorescenceOptimize fixation, use a quenching agent (e.g., sodium borohydride), switch to a far-red fluorophore.[2][13]
High fluorescence in non-HPG labeled controlsNon-specific dye bindingImprove blocking and washing, titrate dye concentration, switch to a more hydrophilic dye.[5][7][8]
High, diffuse background in all samplesInefficient click reaction, excess unbound dyePrepare fresh reagents, use a copper ligand (e.g., THPTA), optimize component concentrations, increase post-reaction washes.[9][18]

IV. Visualizing the Workflow

HPG Assay Workflow Diagram

The following diagram illustrates the key steps in a typical HPG assay.

HPG_Workflow cluster_CellPrep Cell Preparation cluster_Processing Sample Processing cluster_Detection Detection Start Plate Cells Met_Deplete Methionine Depletion Start->Met_Deplete HPG_Label HPG Labeling Met_Deplete->HPG_Label Fix Fixation HPG_Label->Fix Perm Permeabilization Fix->Perm Block Blocking Perm->Block Click Click Reaction Block->Click Wash Washing Click->Wash Image Imaging Wash->Image Troubleshooting_Tree Start High Background Observed Unstained_Control Check Unstained, HPG-labeled Control Start->Unstained_Control NoHPG_Control Check Stained, No-HPG Control Unstained_Control->NoHPG_Control Low Signal Autofluorescence High Autofluorescence Unstained_Control->Autofluorescence High Signal NonSpecific_Binding Non-Specific Dye Binding NoHPG_Control->NonSpecific_Binding High Signal Diffuse_Background High Diffuse Background NoHPG_Control->Diffuse_Background Low Signal (but experimental is high) Optimize_Fix Optimize Fixation Use Quenching Agent Switch to Far-Red Dye Autofluorescence->Optimize_Fix Optimize_Wash Improve Blocking/Washing Titrate Dye Switch Dye NonSpecific_Binding->Optimize_Wash Optimize_Click Optimize Click Reaction (Fresh Reagents, Ligand) Improve Washing Diffuse_Background->Optimize_Click

Sources

Validation & Comparative

A Researcher's Guide to Quantifying Protein Synthesis: A Comparative Analysis of D-Homopropargylglycine and Alternative Methods

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of cellular biology and drug discovery, the ability to accurately quantify protein synthesis is paramount. Changes in the rate of protein synthesis are a hallmark of cellular responses to growth factors, stress, and therapeutic interventions. For researchers, scientists, and drug development professionals, selecting the optimal method to measure these changes is a critical experimental decision. This guide provides an in-depth, objective comparison of the D-Homopropargylglycine (HPG)-based method for quantifying protein synthesis against other established techniques, supported by experimental principles and data.

The Central Role of Measuring Protein Synthesis

The proteome is the functional output of the genome, and its constant flux through synthesis and degradation dictates cellular behavior. Measuring the rate of de novo protein synthesis provides a direct readout of the cell's translational activity. This is crucial for:

  • Understanding Disease Mechanisms: Many diseases, including cancer and neurodegenerative disorders, are characterized by dysregulated protein synthesis.

  • Drug Development: Assessing the on-target and off-target effects of novel therapeutics on cellular translation is a key step in preclinical studies.

  • Fundamental Cell Biology: Investigating how cells respond to various stimuli and maintain homeostasis.

Traditionally, the gold standard for measuring protein synthesis has been the use of radioactive amino acid analogs, such as ³⁵S-methionine.[1][2] While sensitive, this method involves hazardous materials and is primarily limited to autoradiographic detection, making it less amenable to high-throughput and in-vivo applications.[1] This has spurred the development of safer, more versatile non-radioactive alternatives.

The Rise of Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) with HPG

A powerful non-radioactive approach is Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT).[3] This technique utilizes amino acid analogs that can be incorporated into newly synthesized proteins and subsequently detected with high specificity. D-Homopropargylglycine (HPG), a methionine analog, is a key player in this field.[1][4]

The HPG Mechanism: A Two-Step Process

The HPG method is elegant in its simplicity and relies on two core principles: metabolic labeling and click chemistry.

  • Metabolic Labeling: HPG contains an alkyne functional group.[5][6][7] When introduced to cells, it is recognized by the cellular translational machinery as a methionine surrogate and incorporated into nascent polypeptide chains during protein synthesis.[1][5][8]

  • Click Chemistry Detection: The alkyne group of the incorporated HPG can then be specifically and efficiently reacted with a fluorescently-labeled azide (e.g., Alexa Fluor™ azides) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[5][6] This results in a stable, covalent bond that fluorescently tags the newly synthesized proteins, which can then be visualized and quantified using various platforms like fluorescence microscopy, high-content imaging, or flow cytometry.[9][10][11]

HPG_Workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Fixation & Permeabilization cluster_2 Step 3: Click Chemistry Detection cluster_3 Step 4: Analysis Cells Cells Nascent_Protein Nascent Protein with Incorporated HPG Cells->Nascent_Protein Protein Synthesis HPG HPG (Methionine Analog) HPG->Nascent_Protein Fixed_Cells Fixed & Permeabilized Cells Nascent_Protein->Fixed_Cells Labeled_Protein Fluorescently Labeled Nascent Protein Fixed_Cells->Labeled_Protein CuAAC Reaction Fluorescent_Azide Fluorescent Azide Fluorescent_Azide->Labeled_Protein Analysis Microscopy, Flow Cytometry, or High-Content Imaging Labeled_Protein->Analysis Protocol_Steps Start Start Step1 1. Seed Cells Start->Step1 Step2 2. Methionine Depletion (30-60 min) Step1->Step2 Step3 3. HPG Labeling (e.g., 50 µM, 30 min - 4 hr) Step2->Step3 Step4 4. Fixation (Formaldehyde, 15 min) Step3->Step4 Step5 5. Permeabilization (Triton X-100, 20 min) Step4->Step5 Step6 6. Click Reaction (Fluorescent Azide, 30 min) Step5->Step6 Step7 7. Wash & Counterstain Step6->Step7 End Image & Analyze Step7->End

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